trans-Hydroxy Praziquantel
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-Hydroxy Praziquantel typically involves the modification of praziquantelThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
trans-Hydroxy Praziquantel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
trans-Hydroxy Praziquantel has several scientific research applications:
Wirkmechanismus
The mechanism of action of trans-Hydroxy Praziquantel involves its interaction with parasitic cell membranes. It is believed to disrupt calcium ion channels, leading to paralysis and death of the parasite . The molecular targets include voltage-gated calcium channels and other membrane proteins involved in ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Praziquantel: The parent compound, widely used as an antiparasitic drug.
Praziquantel-3-arylidene derivatives: Modified derivatives with potential enhanced antiparasitic activity.
Praziquantel-Mannich bases: Another class of derivatives with promising antiparasitic properties.
Uniqueness
trans-Hydroxy Praziquantel is unique due to its specific hydroxyl modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, praziquantel . This uniqueness makes it a valuable compound for further research and development in antiparasitic therapies .
Biologische Aktivität
Introduction
trans-Hydroxy Praziquantel (trans-OH-PZQ) is a significant metabolite of Praziquantel (PZQ), a widely used anthelmintic agent for treating schistosomiasis. Understanding the biological activity of trans-OH-PZQ is crucial for elucidating its role in the therapeutic efficacy of PZQ and its potential implications in drug resistance.
Chemical Properties and Metabolism
Praziquantel is a racemic mixture of two enantiomers: R-PZQ and S-PZQ. The metabolism of PZQ primarily occurs in the liver, where cytochrome P450 enzymes convert it into several metabolites, including trans-OH-PZQ and cis-OH-PZQ. The metabolic pathway is influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19 and CYP3A4, which can affect drug plasma concentrations and treatment outcomes .
Table 1: Key Metabolites of Praziquantel
Metabolite | Chemical Structure | Activity Level | Source Enantiomer |
---|---|---|---|
trans-4-OH-PZQ | C12H14N2O3S | Moderate | R-PZQ |
cis-4-OH-PZQ | C12H14N2O3S | Low | R-PZQ |
Biological Activity Against Schistosoma Species
Research indicates that trans-OH-PZQ retains significant biological activity against various Schistosoma species. In vitro studies have demonstrated that trans-OH-PZQ exhibits an inhibitory concentration (IC50) against adult Schistosoma haematobium with values around 1.47 μg/ml at both 4 and 72 hours post-exposure . This activity is notably less potent than its parent compound, PZQ, but still contributes to the overall efficacy of the treatment.
Table 2: In Vitro Activity of Praziquantel and Its Metabolites
Compound | IC50 (μg/ml) at 4h | IC50 (μg/ml) at 72h |
---|---|---|
R-PZQ | 0.007 | 0.01 |
S-PZQ | 3.51 | 3.40 |
Racemic PZQ | 0.03 | 0.03 |
trans-OH-PZQ | 1.47 | 1.47 |
Mechanism of Action
The mechanism by which trans-OH-PZQ exerts its effects involves interaction with specific ion channels in the parasite, notably the transient receptor potential melastatin (TRPM) channels in Schistosoma mansoni . These channels are implicated in calcium homeostasis within the parasite, leading to muscle contraction and paralysis, ultimately resulting in death.
Case Study: Efficacy in Human Populations
A study conducted on children infected with Schistosoma mansoni treated with single-dose PZQ showed a significant association between plasma concentrations of PZQ and its metabolites, including trans-OH-PZQ, with treatment efficacy measured by cure rates . The study found that higher concentrations of trans-OH-PZQ correlated with improved treatment outcomes, indicating its relevance in clinical settings.
Pharmacogenetics Impact on Efficacy
Genetic variations among individuals can significantly influence the pharmacokinetics of PZQ and its metabolites. For instance, polymorphisms in CYP2C19 have been shown to affect the metabolism of PZQ into trans-OH-PZQ, impacting plasma levels and subsequently treatment efficacy . Understanding these genetic factors is crucial for optimizing treatment regimens.
Table 3: Pharmacogenetic Variations Affecting Praziquantel Metabolism
Genetic Variant | Effect on Metabolism |
---|---|
CYP2C19*2 | Reduced enzyme activity |
CYP3A4*1B | Increased metabolism |
CYP2C9*3 | Variable effects on drug levels |
This compound plays a vital role as a metabolite contributing to the biological activity of Praziquantel against schistosomiasis. While it exhibits lower potency than its parent compound, its presence in plasma can enhance overall treatment efficacy through pharmacogenetic interactions. Further research into its mechanisms and effects will be essential for improving therapeutic strategies against schistosomiasis and addressing issues related to drug resistance.
Future Directions
Ongoing studies should focus on:
- Elucidating the detailed mechanisms by which trans-OH-PZQ interacts with schistosome ion channels.
- Investigating the impact of genetic variability on drug metabolism and efficacy.
- Exploring potential combination therapies that could enhance the effectiveness of PZQ and its metabolites against resistant strains.
Eigenschaften
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
Record name | 4-Hydroxypraziquantel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.